Limonin17-beta-D-glucopyranoside
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Overview
Description
Limonin17-beta-D-glucopyranoside is a highly oxygenated terpenoid secondary metabolite found predominantly in citrus fruits such as lemons, limes, oranges, and grapefruits . It is a glycoside derivative of limonin, known for its various pharmacological activities including anticancer, antimicrobial, antioxidant, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Limonin17-beta-D-glucopyranoside can be synthesized through the glycosylation of limonin. This involves the reaction of limonin with a glucosyl donor under acidic conditions to form the glucopyranoside . The reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is conducted at elevated temperatures to ensure complete glycosylation.
Industrial Production Methods
Industrial production of this compound involves the extraction of limonin from citrus fruits followed by its enzymatic or chemical glycosylation. The process includes steps such as fruit processing, extraction, purification, and glycosylation . The final product is then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Limonin17-beta-D-glucopyranoside undergoes various chemical reactions including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound to release limonin and glucose.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, altering its functional groups and potentially its biological activity.
Major Products Formed
The major products formed from these reactions include limonin, glucose, and various oxidized or reduced derivatives of limonin .
Scientific Research Applications
Limonin17-beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of limonin17-beta-D-glucopyranoside involves its hydrolysis to release limonin, which then exerts its biological effects . Limonin induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Obacunone: A limonoid with strong insecticidal and antimicrobial activities.
Limonoate A-ring lactone: A precursor to limonin with similar biological activities.
Uniqueness
Limonin17-beta-D-glucopyranoside is unique due to its glycosylated form, which enhances its solubility and stability compared to its aglycone form, limonin . This glycosylation also affects its biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[furan-3-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKIBQJAJRKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924538 |
Source
|
Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123564-61-4 |
Source
|
Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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